1H-thieno[3,2-c]pyrazol-3-amine
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Overview
Description
1H-thieno[3,2-c]pyrazol-3-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrazole ring. The unique structure of this compound makes it a promising candidate for various biological and medicinal applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of 1H-thieno[3,2-c]pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thienyl hydrazine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1H-thieno[3,2-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of this compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The primary mechanism of action of 1H-thieno[3,2-c]pyrazol-3-amine involves the inhibition of glycogen synthase kinase 3β (GSK-3β). This enzyme plays a crucial role in the hyperphosphorylation of tau protein, a hallmark of Alzheimer’s disease pathology. By inhibiting GSK-3β, this compound can reduce tau hyperphosphorylation, thereby potentially mitigating the progression of Alzheimer’s disease . The compound also influences other molecular pathways, including the upregulation of β-catenin and the promotion of neuronal differentiation .
Comparison with Similar Compounds
1H-thieno[3,2-c]pyrazol-3-amine can be compared with other similar heterocyclic compounds, such as:
Thieno[2,3-c]pyrazoles: These compounds also exhibit biological activities, including antitumor and antimicrobial properties.
Thieno[3,4-c]pyrazoles: Known for their analgesic and anti-inflammatory activities.
The uniqueness of this compound lies in its potent inhibitory effect on GSK-3β, making it a promising candidate for the treatment of Alzheimer’s disease .
Properties
IUPAC Name |
1H-thieno[3,2-c]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H3,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGRAANITIHPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NN=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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